molecular formula C15H23NO7 B4000639 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Ethoxyphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4000639
M. Wt: 329.35 g/mol
InChI Key: DMJUDANCYJMPND-UHFFFAOYSA-N
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Description

2-[3-(4-Ethoxyphenoxy)propylamino]ethanol;oxalic acid is a chemical compound with a molecular formula of C13H21NO3. This compound is known for its unique structure, which includes an ethoxyphenoxy group and a propylaminoethanol moiety. It is often used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

2-[3-(4-Ethoxyphenoxy)propylamino]ethanol is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as a component in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol typically involves the reaction of 4-ethoxyphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(4-ethoxyphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate and are carried out at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethoxyphenoxy)propylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethoxyphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The ethoxyphenoxy group plays a crucial role in its binding affinity and specificity, while the propylaminoethanol moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Ethoxyphenoxy)propylamino]ethanol
  • 2-[3-(2-Ethoxyphenoxy)propylamino]ethanol

Uniqueness

2-[3-(4-Ethoxyphenoxy)propylamino]ethanol is unique due to the position of the ethoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(4-ethoxyphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-2-16-12-4-6-13(7-5-12)17-11-3-8-14-9-10-15;3-1(4)2(5)6/h4-7,14-15H,2-3,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUDANCYJMPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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